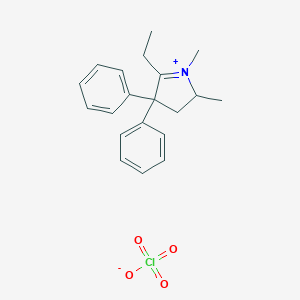
Methyloctacosanat
Übersicht
Beschreibung
Octacosanoic acid methyl ester, also known as methyl octacosanoate, is a very long-chain fatty acid methyl ester. It is a derivative of octacosanoic acid, which is a saturated fatty acid with a 28-carbon chain. This compound is commonly found in natural sources such as transesterified palm oil and biodiesel produced by microalgae .
Wissenschaftliche Forschungsanwendungen
Octacosansäuremethylester hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Standard in der Gaschromatographie zur Analyse von Fettsäuremethylestern verwendet.
Biologie: Die Verbindung wird hinsichtlich ihrer Rolle im Lipidstoffwechsel und ihrer Auswirkungen auf Zellmembranen untersucht.
Medizin: Es wird geforscht, ob es als Therapeutikum bei Stoffwechselstörungen eingesetzt werden kann.
Industrie: Es wird bei der Herstellung von Biodiesel und als Schmiermittel in verschiedenen industriellen Anwendungen eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von Octacosansäuremethylester beinhaltet seine Einlagerung in Lipiddoppelschichten von Zellmembranen, wo er die Membranfluidität und -permeabilität beeinflusst. Er kann auch mit bestimmten Enzymen interagieren, die am Lipidstoffwechsel beteiligt sind, wodurch ihre Aktivität moduliert wird. Die genauen molekularen Ziele und Pfade sind noch Gegenstand der Forschung, aber es wird vermutet, dass er Pfade beeinflusst, die mit der Fettsäureoxidation und -synthese zusammenhängen .
Ähnliche Verbindungen:
Hexacosansäuremethylester: Ein Fettsäuremethylester mit einer 26-Kohlenstoffkette.
Docosansäuremethylester: Ein Fettsäuremethylester mit einer 22-Kohlenstoffkette.
Tetracosansäuremethylester: Ein Fettsäuremethylester mit einer 24-Kohlenstoffkette.
Vergleich: Octacosansäuremethylester ist durch seine längere Kohlenstoffkette einzigartig, die ihm besondere physikalische und chemische Eigenschaften verleiht. Im Vergleich zu kurzkettigen Fettsäuremethylestern weist er höhere Schmelz- und Siedepunkte auf, was ihn für Anwendungen geeignet macht, die eine hohe thermische Stabilität erfordern. Seine längere Kette beeinflusst auch seine Löslichkeit und Interaktion mit biologischen Membranen, was in bestimmten Forschungs- und industriellen Anwendungen einzigartige Vorteile bietet .
Wirkmechanismus
Methyl octacosanoate is a long-chain methyl ester that has garnered attention in scientific research for its potential applications across various fields . Its chemical structure, comprising a methyl group attached to a saturated 28-carbon fatty acid chain, offers unique properties conducive to diverse research endeavors .
Biochemical Pathways
Methyl octacosanoate is a biochemical reagent that can be used as a biological material or organic compound for life science related research The specific biochemical pathways affected by Methyl octacosanoate and their downstream effects are not well-understood at this time
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von Octacosansäuremethylester erfolgt typischerweise durch Veresterung von Octacosansäure mit Methanol. Diese Reaktion wird durch einen sauren Katalysator wie Schwefelsäure oder Salzsäure katalysiert. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Säure in ihre Esterform zu gewährleisten.
Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Herstellung von Octacosansäuremethylester durch Umesterung natürlicher Öle und Fette erfolgen. Dieser Prozess beinhaltet die Reaktion der in Ölen vorhandenen Triglyceride mit Methanol in Gegenwart eines Katalysators, üblicherweise Natriummethoxid oder Kaliumhydroxid. Die Reaktion wird bei erhöhten Temperaturen und Drücken durchgeführt, um die Ausbeute des Esters zu erhöhen .
Arten von Reaktionen:
Oxidation: Octacosansäuremethylester kann Oxidationsreaktionen eingehen, um entsprechende Alkohole und Ketone zu bilden. Übliche Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Der Ester kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid zu seinem entsprechenden Alkohol reduziert werden.
Substitution: Nucleophile Substitutionsreaktionen können an der Esterfunktionellgruppe auftreten, was zur Bildung verschiedener Derivate führt. Übliche Reagenzien sind Alkylhalogenide und Amine.
Übliche Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in sauren oder neutralen Bedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte:
Oxidation: Alkohole und Ketone.
Reduktion: Primäre Alkohole.
Substitution: Alkyl-Ester und Amide
Vergleich Mit ähnlichen Verbindungen
Hexacosanoic acid methyl ester: A 26-carbon chain fatty acid methyl ester.
Docosanoic acid methyl ester: A 22-carbon chain fatty acid methyl ester.
Tetracosanoic acid methyl ester: A 24-carbon chain fatty acid methyl ester.
Comparison: Octacosanoic acid methyl ester is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. Compared to shorter-chain fatty acid methyl esters, it has higher melting and boiling points, making it suitable for applications requiring high thermal stability. Its longer chain also affects its solubility and interaction with biological membranes, providing unique advantages in certain research and industrial applications .
Eigenschaften
IUPAC Name |
methyl octacosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H58O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(30)31-2/h3-28H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHOYAKAFALNQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H58O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60204204 | |
| Record name | Methyl octacosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60204204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | Methyl octacosanoate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16213 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
55682-92-3 | |
| Record name | Methyl octacosanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55682-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl octacosanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055682923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl octacosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60204204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl octacosanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.304 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL OCTACOSANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82S906Z1UB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















